3-(3-Carboxyphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(3-Carboxyphenyl)-5-hydroxybenzoic acid is an aromatic carboxylic acid with a hydroxyl group and a carboxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxyphenyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the hydrothermal self-assembly method, which uses metal chlorides and N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar hydrothermal methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxyphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(3-Carboxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.
Biology: Investigated for its potential biological activities, including cytotoxic effects.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-5-hydroxybenzoic acid involves its interaction with molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the inhibition of specific enzymes or the induction of oxidative stress in cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Used as a building block for coordination compounds.
Bis(2-hydroxy-3-carboxyphenyl)methane: Investigated for its cytotoxic and optical properties.
Tetrakis[(3-carboxyphenyl)oxamethyl]methane acid: Utilized in the synthesis of coordination polymers.
Uniqueness
Its ability to form coordination polymers and metal-organic frameworks with distinct structural features and properties sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(3-carboxyphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZSKXBUIZRMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689891 |
Source
|
Record name | 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-18-6 |
Source
|
Record name | 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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